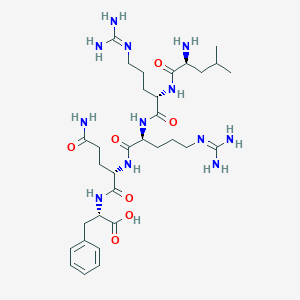
Dynorphin B (5-9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dynorphin B (5-9), also known as Dynorphin B (5-9), is a useful research compound. Its molecular formula is C32H54N12O7 and its molecular weight is 718.8 g/mol. The purity is usually 95%.
The exact mass of the compound Dynorphin B (5-9) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Opioid Peptides - Dynorphins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dynorphin B (5-9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dynorphin B (5-9) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pain Management
Analgesic Properties:
Dynorphin B (5-9) has been studied for its analgesic properties, particularly in chronic pain models. Its action at KORs provides a pathway for pain relief without the addictive potential associated with mu-opioid receptor agonists. Studies have shown that dynorphin peptides can reduce pain responses in animal models, suggesting potential applications in treating conditions like neuropathic pain and inflammatory pain .
Table 1: Analgesic Efficacy of Dynorphin B (5-9)
| Study Reference | Model Used | Pain Type | Result |
|---|---|---|---|
| Rat model | Neuropathic pain | Significant reduction in pain scores | |
| Mouse model | Inflammatory pain | Decreased sensitivity to stimuli |
Neurological Disorders
Depression and Anxiety:
Dynorphin B (5-9) has been implicated in mood regulation and stress responses. Elevated levels of dynorphins have been associated with depressive behaviors in animal models. Studies suggest that KOR antagonists may reverse symptoms of depression by modulating dynorphin levels, highlighting a potential therapeutic avenue for treating mood disorders .
Case Study:
In a study by Shirayama et al., chronic stress was shown to increase levels of dynorphins A and B in the hippocampus, correlating with depressive-like behaviors. The administration of KOR antagonists led to a significant improvement in these behaviors, suggesting that targeting the dynorphin system could be beneficial for patients suffering from depression .
Neuroprotection
Mechanisms of Neuroprotection:
Dynorphin B (5-9) has been investigated for its neuroprotective properties, particularly in neurodegenerative diseases. Its ability to modulate excitotoxicity through NMDA receptor inhibition may protect neurons from damage during pathological conditions such as ischemia or traumatic brain injury .
Research Findings:
Studies have demonstrated that dynorphins can reduce neuronal cell death in vitro under conditions of excitotoxic stress, indicating their potential as therapeutic agents in neuroprotection strategies .
Addiction and Substance Use Disorders
Research indicates that dynorphins play a role in addiction mechanisms, particularly regarding stress-induced relapse in substance use disorders. Dynorphin B (5-9) may influence the reward pathways affected by various drugs, making it a target for developing treatments aimed at preventing relapse .
Table 2: Role of Dynorphins in Addiction
| Substance | Effect of Dynorphin B (5-9) |
|---|---|
| Cocaine | Modulates reward pathways |
| Alcohol | Influences withdrawal symptoms |
| Opioids | Affects relapse dynamics |
Propriétés
Numéro CAS |
132733-02-9 |
|---|---|
Formule moléculaire |
C32H54N12O7 |
Poids moléculaire |
718.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H54N12O7/c1-18(2)16-20(33)26(46)41-21(10-6-14-39-31(35)36)27(47)42-22(11-7-15-40-32(37)38)28(48)43-23(12-13-25(34)45)29(49)44-24(30(50)51)17-19-8-4-3-5-9-19/h3-5,8-9,18,20-24H,6-7,10-17,33H2,1-2H3,(H2,34,45)(H,41,46)(H,42,47)(H,43,48)(H,44,49)(H,50,51)(H4,35,36,39)(H4,37,38,40)/t20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
NEKOYHRIDQWRQZ-LSBAASHUSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Key on ui other cas no. |
132733-02-9 |
Séquence |
LRRQF |
Synonymes |
dynorphin B (5-9) LRRQF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















